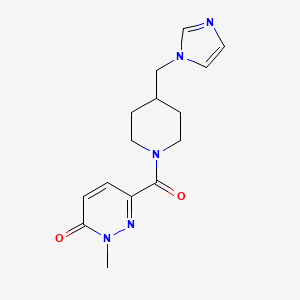

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-14(21)3-2-13(17-18)15(22)20-7-4-12(5-8-20)10-19-9-6-16-11-19/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGORNVVFEBVIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine derivatives.

Coupling Reactions: The imidazole and piperidine rings are then coupled using a suitable linker, such as a carbonyl group, under specific reaction conditions.

Pyridazinone Core Formation: The final step involves the cyclization of the intermediate compound to form the pyridazinone core, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The imidazole and piperidine components are believed to play crucial roles in modulating these pathways, leading to cell cycle arrest and increased rates of apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. Results showed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting potential use as an adjuvant therapy .

Case Study 2: Cancer Cell Line Studies

A series of experiments involving human breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Mechanistic studies indicated that it triggered mitochondrial-dependent apoptosis, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

A. Piperidine vs. Piperazine Linkers

- The target compound’s piperidine linker (vs. Piperidine derivatives in (e.g., 7-(1-methylpiperidin-4-yl)) demonstrate enhanced metabolic stability due to alkylation, suggesting similar benefits for the target compound .

B. Imidazole Positioning

- Imidazole in the target compound is methyl-linked to piperidine, unlike the direct pyridazine-imidazole fusion in . This may reduce steric hindrance during target binding compared to bulkier fused systems . In , imidazole-pyrimidine derivatives exhibit anti-cancer activity via kinase inhibition, supporting the imidazole moiety’s role in target engagement .

C. Core Heterocycle Variations

- The pyridazinone core in the target compound offers distinct electronic properties compared to pyrimidine () or pyridopyrimidinone () cores. Pyridazinones are associated with improved solubility but may exhibit shorter plasma half-lives than pyrimidine-based analogues .

Biological Activity

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound with significant potential for biological activity. This compound features a unique structure that includes a piperidine ring, an imidazole moiety, and a pyridazinone core. Its molecular formula is with a molecular weight of approximately 301.34 g/mol .

Structural Characteristics

The compound's structure suggests potential interactions with various biological targets, which may lead to pharmacological applications. The presence of the imidazole and piperidine groups is particularly noteworthy, as these structures are often associated with significant biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.34 g/mol |

| Structure | Structure |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting certain cellular pathways. While specific data on this compound's activity remains limited, it is hypothesized to modulate inflammatory responses by inhibiting interleukin-1 beta release, similar to other compounds with structural similarities.

Inhibitory Effects

Research involving structurally related compounds has shown promising results in terms of anti-inflammatory effects and kinase inhibition. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKβ and p38 MAP kinase, which are critical in inflammatory signaling pathways . The potential for this compound to interact with these targets warrants further investigation.

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide insight into its potential biological activity:

- IKKβ Inhibition : Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit IKKβ effectively, leading to decreased TNF-alpha production in THP-1 cells. This suggests that similar compounds may also exhibit anti-inflammatory properties through similar mechanisms .

- Kinase Selectivity : Structure-activity relationship studies on pyridazine derivatives have highlighted their selectivity for various kinases involved in inflammatory responses. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

- In Vivo Efficacy : Some imidazo[1,2-b]pyridazine derivatives demonstrated significant in vivo efficacy in models of arthritis and other inflammatory conditions, indicating the potential for clinical applications of compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the core structural features of 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how do they influence its synthetic design?

- Answer : The compound comprises three key moieties:

- A 2-methylpyridazinone core (providing hydrogen-bonding capacity).

- A piperidine-1-carbonyl linker (enhancing conformational flexibility).

- A 1H-imidazol-1-ylmethyl substituent (enabling π-π stacking and potential receptor interactions).

- Synthesis typically involves multi-step reactions:

Coupling of the pyridazinone with a piperidine derivative via carbonyl activation (e.g., using CDI or DCC).

Functionalization of the piperidine ring with imidazole via alkylation or nucleophilic substitution.

- Intermediate characterization by ¹H/¹³C NMR and ESI-MS is critical to confirm regioselectivity .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., imidazole CH at δ 7.2–7.8 ppm, pyridazinone CH3 at δ 2.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₆H₂₀N₆O₂).

- HPLC-PDA : Assesses purity (>95%) and detects residual solvents or unreacted intermediates .

- X-ray Crystallography (if crystalline): Resolves absolute configuration and packing interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the synthesis of the piperidine-imidazole intermediate?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Temperature Control : Maintain 50–60°C to avoid imidazole ring decomposition during coupling .

- Catalysis : Use of K₂CO₃ or DBU improves base-mediated reactions by minimizing side products .

- Purification : Gradient silica gel chromatography (hexane/EtOAc) isolates intermediates with >90% yield .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in structurally related analogs?

- Answer : Contradictions often arise from:

- Tautomerism : Imidazole and pyridazinone moieties may exhibit keto-enol or prototropic shifts. Use variable-temperature NMR to identify equilibrium states .

- Steric Effects : Bulky substituents on piperidine can distort chemical shifts. Compare with computational models (DFT) to validate assignments .

- Impurity Interference : Cross-check with LC-MS to detect trace byproducts (e.g., unreacted starting materials) .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

- Answer :

- In Vitro :

- Enzyme Assays : Test inhibition of kinases or receptors (e.g., IGF-1R) via fluorescence polarization .

- CYP450 Screening : Assess metabolic stability and drug-drug interaction risks using human liver microsomes .

- In Vivo :

- Xenograft Models : Evaluate antitumor activity in nude mice with IGF-1R-dependent tumors .

- Pharmacokinetics : Measure oral bioavailability and plasma protein binding in rodents .

Q. How do structural modifications (e.g., substituent variation on imidazole or pyridazinone) impact bioactivity?

- Answer : Key SAR insights include:

- Imidazole Substitution : Electron-withdrawing groups (e.g., NO₂) enhance receptor affinity but reduce solubility. Hydrophilic groups (e.g., -OH) improve ADME profiles .

- Pyridazinone Methylation : The 2-methyl group stabilizes the lactam ring, reducing metabolic oxidation .

- Piperidine Flexibility : Rigid analogs (e.g., azetidine) lower conformational entropy, improving target selectivity .

Methodological Guidance

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .

- Recrystallization Optimization : Use ethanol/water mixtures to purify bulk product with minimal yield loss .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers validate target engagement in cellular assays for this compound?

- Answer :

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding .

- BRET/FRET : Use biosensors to detect real-time interactions (e.g., IGF-1R dimerization inhibition) .

- Knockdown/Rescue Experiments : Confirm specificity via siRNA-mediated target silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.